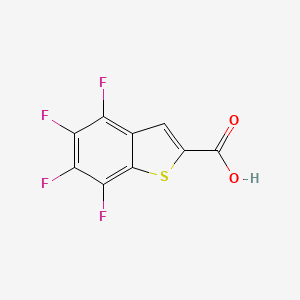![molecular formula C10H22S7 B8418159 1-Propanethiol, 3,3'-thiobis[2-[(2-mercaptoethyl)thio]- CAS No. 170016-25-8](/img/structure/B8418159.png)
1-Propanethiol, 3,3'-thiobis[2-[(2-mercaptoethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} is a chemical compound characterized by its multiple thiol groups and sulfur atoms. This compound is known for its unique structure, which includes a central sulfanediyl group flanked by two 2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol groups. The presence of multiple thiol groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} typically involves the reaction of 3,3’-dithiobis(propane-1-thiol) with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities of the compound. Industrial production methods may also include additional purification steps, such as distillation or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol-containing molecules.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.
Common Reagents and Conditions
Common reagents used in the reactions of 3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} include oxidizing agents (e.g., hydrogen peroxide, iodine), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., alkyl halides, acyl chlorides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of 3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} include disulfides, sulfonic acids, and various substituted thiol compounds. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of thiol-disulfide exchange reactions and as a probe for redox biology.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in the development of thiol-based drugs.
Industry: Utilized in the production of polymers, coatings, and other materials that require thiol functionality.
Mechanism of Action
The mechanism of action of 3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} involves its thiol groups, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in various biological and chemical processes. The compound can interact with molecular targets, such as enzymes and proteins, through thiol-disulfide exchange reactions, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dithiobis(propane-1-thiol): Similar structure but lacks the additional 2-[(2-sulfanylethyl)sulfanyl] groups.
2,2’-Dithiobis(ethanol): Contains thiol groups but has a different backbone structure.
1,2-Ethanedithiol: A simpler thiol compound with only two thiol groups.
Uniqueness
3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} is unique due to its multiple thiol groups and the presence of a central sulfanediyl group. This structure provides enhanced reactivity and versatility in various chemical reactions and applications compared to similar compounds.
Properties
CAS No. |
170016-25-8 |
|---|---|
Molecular Formula |
C10H22S7 |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-(2-sulfanylethylsulfanyl)-3-[3-sulfanyl-2-(2-sulfanylethylsulfanyl)propyl]sulfanylpropane-1-thiol |
InChI |
InChI=1S/C10H22S7/c11-1-3-16-9(5-13)7-15-8-10(6-14)17-4-2-12/h9-14H,1-8H2 |
InChI Key |
VSSFYDMUTATOHG-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(CS)CSCC(CS)SCCS)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B8418083.png)





![3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile](/img/structure/B8418112.png)
sulfamoyl}benzoic acid](/img/structure/B8418121.png)

![2'-Deoxy-N-{[2-(4-nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B8418138.png)




